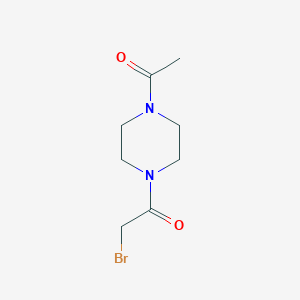

1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-bromoethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN2O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURSUKHWYZCOLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330809-39-7 | |

| Record name | 1-(4-acetyl-1-piperazinyl)-2-bromo-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone typically involves the reaction of piperazine with acetyl chloride and bromoacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: Piperazine reacts with acetyl chloride to form 1-acetylpiperazine.

Step 2: 1-acetylpiperazine is then reacted with bromoacetyl chloride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The acetyl and bromoacetyl groups can undergo oxidation and reduction reactions under appropriate conditions.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Common nucleophiles such as amines, thiols, and alcohols can be used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological and medical research, this compound is used to develop new pharmaceuticals. Piperazine derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone is primarily based on its ability to interact with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperazine-Based Bromo-Ketones

2-Bromo-1-(4-phenyl-1-piperazinyl)ethanone (CAS 113272-40-5)

- Structure : Replaces the acetyl group in the target compound with a phenyl substituent on the piperazine ring.

- However, the lack of an acetyl group reduces hydrogen-bonding capacity, which may limit interactions with polar biological targets .

- Applications : Primarily used in ligand synthesis for neurotransmitter receptor studies.

2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one

- Structure : Incorporates difluoro and pyridinyl substituents.

- Properties: The electronegative fluorine atoms increase stability against nucleophilic attack compared to the target compound.

- Synthetic Utility : Employed in fluorinated drug analogs due to enhanced metabolic stability.

1-Acetyl-4-(4-hydroxyphenyl)piperazine

Bromo-Ketones with Aromatic Substituents

1-(4-Benzenesulfonyl-phenyl)-2-bromo-ethanone

- Structure : Substitutes the acetylpiperazinyl group with a benzenesulfonyl-phenyl moiety.

- Properties : The sulfonyl group enhances electron-withdrawing effects, accelerating nucleophilic substitution reactions. This contrasts with the target compound’s acetylpiperazinyl group, which moderates reactivity through steric hindrance .

- Applications : Key intermediate in antimicrobial pyrazolopyrimidine derivatives.

4-Amino-3,5-dichloro-α-bromoacetophenone

- Structure: A phenacyl bromide with amino and dichloro substituents.

- Properties: The electron-donating amino group and electron-withdrawing chlorines create a polarized bromo-ketone, increasing reactivity in SN2 reactions compared to the target compound .

- Synthetic Use : Widely used in heterocyclic chemistry for constructing nitrogen-containing scaffolds.

Pharmacologically Active Analogs

NAPMA (N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide)

- Structure: Shares the 4-acetylpiperazinyl group but incorporates a phenoxyacetamide chain instead of bromo-ethanone.

- The absence of bromine in NAPMA highlights the target compound’s distinct role as a synthetic precursor rather than a direct bioactive agent .

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromo-ethanone

- Structure: Contains a trifluoromethyl and amino group on the phenyl ring.

- Properties: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the amino group allows for further functionalization. Compared to the target compound, this derivative is more suited for agrochemical applications due to its stability .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Key Applications |

|---|---|---|---|---|

| 1-(4-Acetyl-1-piperazinyl)-2-bromo-ethanone | C₈H₁₂BrN₂O₂ | 247.10 g/mol | Bromo, 4-acetylpiperazinyl | Organic synthesis, drug precursor |

| 2-Bromo-1-(4-phenylpiperazinyl)ethanone | C₁₂H₁₅BrN₂O | 299.17 g/mol | Bromo, phenylpiperazinyl | Neuroreceptor ligands |

| 1-(4-Benzenesulfonyl-phenyl)-2-bromo-ethanone | C₁₄H₁₁BrO₃S | 339.21 g/mol | Bromo, benzenesulfonyl | Antimicrobial agents |

| NAPMA | C₂₁H₂₃N₃O₃ | 373.43 g/mol | Acetylpiperazinyl, phenoxyacetamide | Osteoporosis treatment |

Table 2: Reactivity and Stability Comparison

| Compound | Halogen Type | Electron Effects | Stability Notes |

|---|---|---|---|

| This compound | Bromine | Moderate electron-withdrawing | Stable under anhydrous conditions |

| 2-Bromo-2,2-difluoro-1-(pyridinylpiperazinyl)ethanone | Bromine, Fluorine | Strong electron-withdrawing | High thermal stability due to fluorine |

| 4-Amino-3,5-dichloro-α-bromoacetophenone | Bromine, Chlorine | Polarized halogen environment | Prone to hydrolysis in aqueous media |

Key Research Findings

- Synthetic Flexibility: The bromo-ethanone group in the target compound facilitates nucleophilic substitutions, enabling the synthesis of piperazine-based drug candidates .

- Stability Challenges : Compared to fluorinated analogs, the target compound’s bromine atom may confer susceptibility to photodegradation, necessitating dark storage conditions .

Biologische Aktivität

1-(4-acetyl-1-piperazinyl)-2-bromo-Ethanone is a compound that has garnered attention in biological and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of both an acetyl and a bromoacetyl group attached to a piperazine ring. This unique structure contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Covalent Bond Formation : The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their activity. This property is particularly useful in developing enzyme inhibitors and therapeutic agents.

- Anticancer Activity : Research indicates that piperazine derivatives, including this compound, exhibit potential anticancer properties. They can induce apoptosis in cancer cells, as demonstrated in studies involving various tumor cell lines .

- Antimicrobial Properties : The compound has shown promise in antimicrobial applications, with studies indicating activity against a range of pathogens .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The compound exhibited significant cytotoxicity, outperforming the reference drug bleomycin in inducing apoptosis .

- Enzyme Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial targets in Alzheimer's disease therapy. It demonstrated selective inhibition, suggesting potential for treating neurodegenerative disorders .

- Antimicrobial Activity : In vitro studies highlighted the compound's efficacy against various bacterial strains, indicating its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in FaDu cells | |

| Enzyme Inhibition | Inhibited AChE and BuChE | |

| Antimicrobial | Effective against multiple bacterial strains |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Notes |

|---|---|---|

| This compound | High | Significant cytotoxicity |

| Piperazine derivative without bromoacetyl | Moderate | Reduced reactivity |

| Acetophenone hybrid compounds | Higher than cisplatin | Enhanced anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.